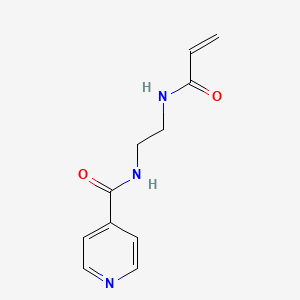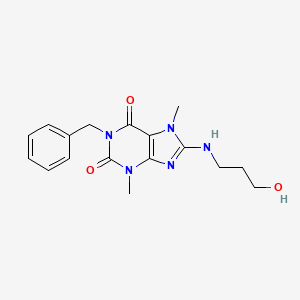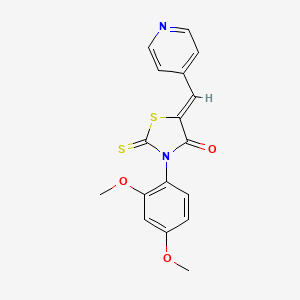
(Z)-3-(2,4-dimethoxyphenyl)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-(2,4-dimethoxyphenyl)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DMPTT and is a thiazolidinone derivative that exhibits promising biological activity.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
- Reactions with Nitrile Oxides : This compound reacts with nitrile oxides in pyridine solution to produce various compounds, such as Z-3, Z-2,4-dioxo analogues and 1,4,2,5-dioxadiazines. These reactions and the structures of synthesized compounds are backed by spectral data and microanalytical evidence (Kandeel & Youssef, 2001).
Biological and Antimicrobial Activities
- Antimicrobial and Antitumor Studies of Zinc(II) Complexes : Zinc(II) complexes with pyridine thiazole derivatives, including (Z)-3-(2,4-dimethoxyphenyl)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one, have been synthesized and characterized. They show promising antimicrobial activity and specificity for certain cancer cell lines (Xun-Zhong et al., 2020).
- Synthesis and Evaluation of Antimicrobial and Cytotoxic Activities : A series of derivatives, including this compound, have been synthesized and evaluated for their antimicrobial and cytotoxic activities. Some derivatives show considerable antibiotic activity against specific bacterial strains and effectiveness against certain cancer cell lines (Feitoza et al., 2012).
Pharmacological Applications and Drug Development
- Development of Protein Kinase Inhibitors : Derivatives of this compound have been synthesized and tested for their activity against protein kinases, which are crucial in neurological and oncological disorders. Some derivatives have shown promise as potent inhibitors for specific kinases (Bourahla et al., 2021).
Electrochemical and Material Science Applications
- Electrochemical Characterization : The electrochemical properties of derivatives have been studied, revealing how structural variations influence redox potential. These studies are significant for developing complexing ligands for heavy metal ions (Ungureanu et al., 2021).
Propiedades
IUPAC Name |
(5Z)-3-(2,4-dimethoxyphenyl)-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S2/c1-21-12-3-4-13(14(10-12)22-2)19-16(20)15(24-17(19)23)9-11-5-7-18-8-6-11/h3-10H,1-2H3/b15-9- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWYLJPLTXVTAR-DHDCSXOGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2C(=O)C(=CC3=CC=NC=C3)SC2=S)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)N2C(=O)/C(=C/C3=CC=NC=C3)/SC2=S)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(2,4-dimethoxyphenyl)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-({(2Z)-7-hydroxy-3-[(5-methylpyridin-2-yl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2364541.png)
![ethyl 6-methyl-2-(4-oxo-4H-chromene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2364543.png)
![2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-methylacetamide](/img/structure/B2364544.png)
![methyl 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carboxylate](/img/structure/B2364545.png)
![11-[(3-Fluorophenyl)methyl]-8-(thiophen-2-ylmethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B2364547.png)
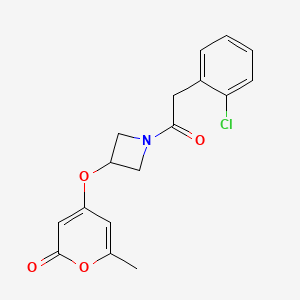
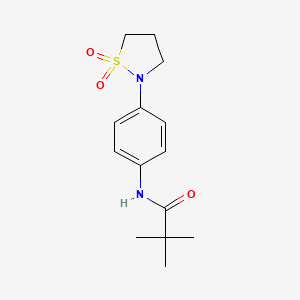


![N,N-dimethyl-4-(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzenesulfonamide](/img/structure/B2364558.png)

